5-(羟甲基)-4-甲基吡啶-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

Selective hydrogenation of biomass platform molecule 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural using H2 as the reducing agent is very attractive, but challenging because hydrogenation of C=O bond in HMF is more favourable than C–OH both kinetically and thermodynamically .

Molecular Structure Analysis

The molecular structure of similar compounds like 5-hydroxymethyl furfural (HMF) derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) experiments .

Chemical Reactions Analysis

The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 has been studied . The unique features of the single atomic catalysts (SACs) for the reaction result from the cooperation of the Nb and Pt sites near the interface .

Physical And Chemical Properties Analysis

5-Hydroxymethylfurfural (HMF) is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

科学研究应用

组织分布和DNA修饰

研究表明,5-羟甲基胞嘧啶(hmC)等修饰(由5-甲基胞嘧啶(mC)产生)存在于各种哺乳动物组织中,其中以中枢神经系统的神经元细胞中浓度最高。这种修饰与5-甲酰胞嘧啶(fC)和5-羧基胞嘧啶(caC)一起,因其在活性DNA去甲基化途径中的潜在作用而受到研究,尽管哺乳动物中活性氧化mC去甲基化途径似乎不太可能(Globisch等,2010)。

在基因表达和发育中的作用

TET1将5mC氧化为5hmC对基因表达和发育具有重要意义。这种酶促转化对于反转录转座子沉默和哺乳动物发育至关重要,突出了TET蛋白通过将5mC修饰为hmC进行表观遗传调控的能力(Tahiliani等,2009)。

用于络合的配体合成

已经描述了从5'-甲基-2,2'-联吡啶-6-羧酸等关键构块开始的衍生物的合成,用于络合镧系(III)阳离子。这涉及功能化以获得各种衍生物,说明了该化合物在创建适用于络合过程的配体方面的效用(Charbonnière、Weibel和Ziessel,2001)。

酶促反应和动力学研究

对来自假单胞菌属的2-甲基-3-羟基吡啶-5-羧酸盐加氧酶等酶的动力学研究揭示了底物结合和产物释放的有序机制,有助于我们理解涉及类似化合物的酶促反应(Kishore和Snell,1981)。

由氨基酸合成杂环化合物

已经开发出一种由N-保护的α-氨基酸合成N-保护的甲基5-取代-4-羟基吡咯-3-羧酸盐的新方法,展示了烯胺酮作为构建功能化杂环化合物的中间体的多功能性。这种合成途径强调了氨基酸衍生化合物在生成新型杂环化合物中的效用(Grošelj等,2013)。

在基因组DNA中的检测和定量

已经开发出先进的分析技术,用于灵敏且同时测定基因组DNA中的5-甲基胞嘧啶及其氧化产物。这些方法涉及化学衍生化结合液相色谱-串联质谱,可以对这些修饰进行精确定量,突出了它们在癌症和其他疾病中的潜在作用(Tang等,2015)。

安全和危害

未来方向

The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 opens the way for producing 5-methylfurfural by direct hydrogenation of biomass-derived HMF using H2 as the reductant . This could be a promising route for the production of high-value chemicals .

属性

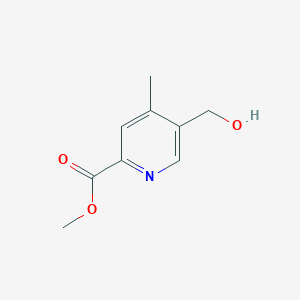

IUPAC Name |

methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNXVFPXIQKGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)